molecular formula C13H10FNO B184599 N-(2-fluorophenyl)benzamide CAS No. 367-97-5

N-(2-fluorophenyl)benzamide

Cat. No.: B184599
CAS No.: 367-97-5
M. Wt: 215.22 g/mol
InChI Key: UZPGWRCSQTZJAB-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core structure with a fluorine atom at the ortho-position of the aniline ring. The compound’s structure comprises a benzoyl group (C₆H₅CO-) linked via an amide bond to a 2-fluorophenyl moiety. Fluorine substitution at the ortho position introduces steric and electronic effects that influence molecular conformation, intermolecular interactions, and physicochemical properties. Fluorinated benzamides are widely studied in medicinal chemistry and materials science due to their enhanced metabolic stability, bioavailability, and capacity for hydrogen bonding .

Comparison with Similar Compounds

Comparison with Structural Isomers: Difluorinated Analogs

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

  • Structure : Features two fluorine atoms at the 2- and 4-positions of the aniline ring and an additional fluorine at the 2-position of the benzamide ring.
  • Crystallographic Properties :
    • Exhibits N–H···O hydrogen bonding between the amide proton and carbonyl oxygen, stabilizing the crystal lattice.
    • C–H···F interactions and π-π stacking between fluorophenyl rings contribute to molecular packing .
    • Space Group : P2₁/c, with Z = 4 .

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

  • Structure : Fluorine atoms at the 2- and 3-positions of the aniline ring.
  • Crystallographic Differences :
    • Reduced symmetry compared to Fo24, leading to distinct packing motifs.
    • Stronger intermolecular hydrogen bonds due to closer proximity of fluorine substituents .

Key Differences

Property N-(2-Fluorophenyl)benzamide Fo24 Fo23
Fluorine Substitution Mono-fluorinated (2-F) Di-fluorinated (2,4-F) Di-fluorinated (2,3-F)
Hydrogen Bonding N–H···O N–H···O, C–H···F N–H···O, C–H···F
Melting Point* Not reported Higher (stronger H-bonding) Moderate
Solubility Moderate in polar solvents Lower (increased lipophilicity) Similar to Fo24

*Predicted based on structural trends.

Comparison with Other Benzamide Derivatives

Pharmacologically Active Derivatives

  • N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a): Exhibits anti-inflammatory activity via COX-2 inhibition. The addition of cyano and hydroxyl groups enhances target binding .
  • N-Benzimidazol-1-yl methyl-benzamide derivatives :
    • Show potent anti-inflammatory and analgesic activity (e.g., compound 3a: 85% inhibition at 100 mg/kg) with reduced gastric toxicity compared to NSAIDs .

Antioxidant and Anticancer Derivatives

  • N-(Anilinocarbonothioyl)benzamide (A8): Displays 86.6% antioxidant activity via radical scavenging, attributed to phenolic hydroxyl groups .
  • HDAC2 Inhibitors (e.g., B2) :
    • Fluorinated benzamides show high docking scores (83.7 kcal/mol) for HDAC2 inhibition, surpassing reference drugs like SAHA .

Structural Impact of Substituents

Derivative Key Substituents Biological Activity Reference
This compound Mono-fluorinated Not reported
Fo24 Di-fluorinated Crystallographic model
Nitazoxanide Nitro-thiazole Antiparasitic
Rip-B Dimethoxyphenethyl Neuroprotective

Properties

IUPAC Name

N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPGWRCSQTZJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957937
Record name N-(2-Fluorophenyl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1747-80-4, 367-97-5
Record name Benzanilide, 2-fluoro-
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Record name NSC51886
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Record name N-(2-Fluorophenyl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-fluorophenyl)benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW7N5CVS37
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